molecular formula C14H12F2N4 B3035900 2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile CAS No. 338773-86-7

2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile

Cat. No. B3035900
CAS RN: 338773-86-7
M. Wt: 274.27 g/mol
InChI Key: GVMNNUDYMNRGMY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile is a useful research compound. Its molecular formula is C14H12F2N4 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Chemistry

  • Karlsen et al. (2002) investigated the structural properties of related compounds, revealing insights into the rotation barriers and steric strains in these molecules, which could have implications for their reactivity and interactions in various applications (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Luminescent Properties and Coordination Polymers

  • Jin et al. (2013) synthesized new coordination polymers with luminescent properties, using ligands structurally similar to the compound . These findings suggest potential applications in materials science, particularly in the development of novel luminescent materials (Jin et al., 2013).

Nonlinear Optical Materials

  • Bhagwat and Sekar (2019) studied analogs of Foron blue SR, including compounds with structural similarities to the specified chemical, for their photophysical, structural aspects, and nonlinear optical properties. This research indicates potential applications in the development of advanced materials with unique optical properties (Bhagwat & Sekar, 2019).

Spectroscopy and Conformational Analysis

  • Gatial et al. (1999) provided insights into the vibrational and NMR spectra of compounds structurally related to the specified chemical. Their research into the conformations and ab initio calculations can be valuable in understanding the fundamental properties of such chemicals (Gatial et al., 1999).

properties

IUPAC Name

2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4/c1-20(2)13(10(8-17)9-18)6-7-19-14-11(15)4-3-5-12(14)16/h3-7,19H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMNNUDYMNRGMY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Reactant of Route 6
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2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile

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